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molecular formula C9H9FN2 B8573969 5-Fluoro-3-methyl-1H-indol-7-amine

5-Fluoro-3-methyl-1H-indol-7-amine

Cat. No. B8573969
M. Wt: 164.18 g/mol
InChI Key: KWZBPZSMTSDSQV-UHFFFAOYSA-N
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Patent
US09315500B2

Procedure details

A mixture of 7-bromo-5-fluoro-3-methyl-indole (2.5 g), Cu (0.77 g), CuBr (1.57 g) and NH3 (30 ml of a 33% aqueous solution) was heated in an autoclave for 2 h at 170° C. The mixture was diluted with water and extracted with EtOAc. The organic phase was dried and the solvent removed to give 3-methyl-5-fluoro-7-amino-indole as an oil which was used without further purification. UPLC/MS found for C9H9FN2 as (M+H)+165.2
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0.77 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([F:12])[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[CH3:11].[NH3:13]>O>[CH3:11][C:7]1[C:6]2[C:10](=[C:2]([NH2:13])[CH:3]=[C:4]([F:12])[CH:5]=2)[NH:9][CH:8]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C(C=C2C(=CNC12)C)F
Name
Cu
Quantity
0.77 g
Type
reactant
Smiles
Name
CuBr
Quantity
1.57 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
CC1=CNC2=C(C=C(C=C12)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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